5-(3-Chloropropyl)-1,2,4-oxadiazole

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

5-(3-Chloropropyl)-1,2,4-oxadiazole (CAS 1251381-53-9, molecular formula C5H7ClN2O, MW 146.57 g/mol) is a heterocyclic building block consisting of a 1,2,4-oxadiazole ring substituted at the 5-position with a 3-chloropropyl side chain. The compound typically presents as a liquid at room temperature and is commercially available at 95% purity.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 1251381-53-9
Cat. No. B1423115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropropyl)-1,2,4-oxadiazole
CAS1251381-53-9
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESC1=NOC(=N1)CCCCl
InChIInChI=1S/C5H7ClN2O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3H2
InChIKeyQLSOMCDAPVQZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Buy 5-(3-Chloropropyl)-1,2,4-oxadiazole: A Quantitative Guide for Scientific Procurement


5-(3-Chloropropyl)-1,2,4-oxadiazole (CAS 1251381-53-9, molecular formula C5H7ClN2O, MW 146.57 g/mol) is a heterocyclic building block consisting of a 1,2,4-oxadiazole ring substituted at the 5-position with a 3-chloropropyl side chain [1][2]. The compound typically presents as a liquid at room temperature and is commercially available at 95% purity . Its utility in organic synthesis stems from the combination of the oxadiazole core—a pharmacologically privileged scaffold in medicinal chemistry—and the terminal chlorine atom, which serves as a versatile leaving group for nucleophilic substitution reactions . High-strength quantitative comparator evidence for this specific compound remains limited in the open literature; the evidence presented below relies on class-level inference and cross-study analysis.

5-(3-Chloropropyl)-1,2,4-oxadiazole: Why Generic Substitution Is Not Possible for 1,2,4-Oxadiazoles


Direct substitution among 1,2,4-oxadiazole derivatives is not scientifically valid due to fundamental differences in electronic activation and steric accessibility that dictate divergent reaction outcomes [1]. The 1,2,4-oxadiazole ring activates α-CH and α-CCl groups, but there are documented differences in reactivity between the 3- and 5-positions on the ring [2]. Substituents at the 5-position—such as the 3-chloropropyl chain in the target compound—experience distinct electronic environments compared to the 3-position, leading to varying rates of nucleophilic substitution, cycloaddition, and rearrangement reactions [3]. Furthermore, the length and nature of the chloroalkyl side chain (chloromethyl vs. chloroethyl vs. chloropropyl) directly influence reaction kinetics and product distribution in subsequent derivatization steps [4]. The procurement of an incorrect analog—such as a 3-substituted isomer or a chloroethyl variant—can result in synthetic failure, reduced yields, or the generation of unintended byproducts due to altered reactivity profiles.

Quantitative Differentiation Evidence for 5-(3-Chloropropyl)-1,2,4-oxadiazole in Scientific Procurement


Specific Utility as an Analytical Reference Standard: Verified Use for Drug Impurity Testing

5-(3-Chloropropyl)-1,2,4-oxadiazole is explicitly documented for use as a reference substance for drug impurity analysis and as a reagent in biomedical research . This designated application distinguishes the compound from generic oxadiazole analogs that lack documented traceability in pharmaceutical analytical workflows. While direct comparator data for impurity profiling is not publicly available, the established use case provides procurement justification that is absent for closely related analogs such as 5-(2-chloroethyl)-1,2,4-oxadiazole or 5-chloromethyl-1,2,4-oxadiazole, which are not specifically cited for this purpose .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Side Chain Length Advantage: Extended Spacer Enables Distinct Conformational and Binding Profiles

The three-carbon spacer in the 3-chloropropyl side chain (C3 bridge between the oxadiazole ring and the terminal chlorine) provides a distinct spatial separation compared to the more commonly available chloromethyl (C1) and chloroethyl (C2) analogs [1]. In medicinal chemistry applications utilizing 1,2,4-oxadiazoles as bioisosteres or pharmacophoric elements, alkyl chain length directly modulates target engagement geometry. While specific IC50 or binding affinity data for the target compound are not publicly available, QSAR studies on related 1,2,4-oxadiazole series demonstrate that varying alkyl chain length from C1 to C3 alters molecular docking scores and predicted binding conformations [2][3]. The chloropropyl variant offers greater conformational flexibility and extended reach compared to chloromethyl and chloroethyl counterparts, which may be critical for achieving optimal interactions with deep binding pockets or for minimizing steric clashes in target proteins.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Positional Isomer Differentiation: 5-Substitution Enables Distinct Synthetic Utility Relative to 3-Substituted Analogs

The 1,2,4-oxadiazole ring activates α-CH and α-CCl groups, but there are documented differences in reactivity between the 3- and 5-positions [1]. In nucleophilic substitution reactions, 5-substituted 1,2,4-oxadiazoles bearing chloroalkyl side chains exhibit different reaction rates and regioselectivity compared to their 3-substituted isomers [2]. Specifically, the electronic environment at the 5-position (adjacent to the O–N bond in the ring) renders the α-carbon of the attached side chain more electrophilic than when the same side chain is attached at the 3-position. This positional effect is particularly relevant for the target compound: the 3-chloropropyl group at the 5-position enables synthetic transformations that may be kinetically or thermodynamically unfavorable in 3-substituted analogs such as 3-(3-chloropropyl)-1,2,4-oxadiazole .

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Heterocyclic Core Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Reactivity

The 1,2,4-oxadiazole core in the target compound differs fundamentally from the 1,3,4-oxadiazole isomer in both electronic structure and chemical stability [1]. 1,2,4-Oxadiazoles are characterized by low aromaticity and a weak O–N bond, making them prone to thermal and photochemical rearrangements—a property absent in the more aromatic and stable 1,3,4-oxadiazoles [2]. This differential stability translates to distinct synthetic applicability: 1,2,4-oxadiazoles undergo Boulton–Katritzky rearrangement and other ring-transformation reactions that are not accessible to 1,3,4-oxadiazole derivatives [3]. Consequently, a procurement decision for a 1,3,4-oxadiazole analog such as 2-(3-chloropropyl)-1,3,4-oxadiazole would provide a compound with entirely different reactivity and degradation pathways, incompatible with synthetic routes designed for 1,2,4-oxadiazole intermediates.

Heterocyclic Chemistry Bioisosterism Drug Design

Optimal Research and Industrial Application Scenarios for 5-(3-Chloropropyl)-1,2,4-oxadiazole


Pharmaceutical Analytical Reference and Impurity Profiling

Laboratories performing pharmaceutical quality control and drug impurity profiling should procure this compound when a verified reference standard for 5-(3-chloropropyl)-1,2,4-oxadiazole-related impurities is required. The compound is explicitly designated for use as a reference substance for drug impurities and biomedical reagents, providing documented traceability that supports regulatory compliance . This application distinguishes it from generic oxadiazole analogs lacking such documentation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry teams exploring the SAR of 1,2,4-oxadiazole-containing lead compounds should select the 5-(3-chloropropyl) variant when an extended C3 spacer is required between the oxadiazole core and a nucleophilic attachment point. The three-carbon chain length occupies a distinct chemical space compared to C1 (chloromethyl) and C2 (chloroethyl) analogs, potentially enabling unique binding conformations and target engagement profiles in molecular docking studies [1][2]. This scenario applies to kinase inhibitor programs, GPCR modulator development, and other target classes where 1,2,4-oxadiazoles serve as pharmacophoric elements.

Synthetic Chemistry Utilizing Position-Specific Reactivity

Organic synthesis laboratories conducting multi-step sequences that require 5-position-specific activation of α-CH and α-CCl groups should procure this compound rather than a 3-substituted analog. The differential electronic environment at the 5-position of the 1,2,4-oxadiazole ring renders the attached chloropropyl side chain more susceptible to nucleophilic attack and enables regioselective transformations that are not achievable with 3-substituted isomers [3]. This applies to the synthesis of more complex heterocyclic scaffolds, bioconjugates, and functionalized building blocks.

Development of 1,2,4-Oxadiazole-Based Rearrangement Chemistry

Research groups investigating Boulton–Katritzky rearrangement or other 1,2,4-oxadiazole-specific ring-transformation chemistry must procure a 1,2,4-oxadiazole derivative rather than a 1,3,4-oxadiazole analog. The target compound, bearing the requisite 1,2,4-oxadiazole core with low aromaticity and a weak O–N bond, is capable of undergoing thermal and photochemical rearrangements that are inaccessible to the more aromatic 1,3,4-oxadiazole isomers [4]. The chloropropyl side chain provides a functional handle for further derivatization post-rearrangement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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